Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate
Description
Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate is a synthetic organic compound with the molecular formula C19H13Cl2NO3 and a molecular weight of 374.22 g/mol This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound
Properties
IUPAC Name |
ethyl 8-benzoyl-4,6-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-2-25-19(24)15-10-22-17-13(16(15)21)8-12(20)9-14(17)18(23)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYIBBDCYRUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline core is then chlorinated at the 4 and 6 positions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Benzoylation: The chlorinated quinoline is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Mechanism of Action
The mechanism of action of ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The benzoyl and dichloro groups enhance its binding affinity and specificity for these targets. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the benzoyl and dichloro substitutions.
Quinoline-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position but does not have the ethyl ester or benzoyl groups.
8-Hydroxyquinoline: Known for its antimicrobial properties, this compound has a hydroxyl group at the 8-position instead of a benzoyl group.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a quinoline core, which is known for its pharmacological versatility. The presence of the benzoyl and dichloro groups enhances its biological activity by increasing its binding affinity to various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves interference with bacterial DNA replication and protein synthesis, similar to other quinoline derivatives.
Antiviral Activity
The compound has also been evaluated for its antiviral properties , particularly against viruses such as Hepatitis C. Studies suggest that it acts as an inhibitor of the NS5B polymerase enzyme, crucial for viral RNA replication. For instance, derivatives based on the quinolone scaffold have demonstrated IC50 values in the low micromolar range against NS5B, indicating potent antiviral activity .
Anticancer Potential
This compound shows promise as an anticancer agent . Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. This is particularly relevant in the context of various cancers, where quinoline derivatives have been recognized for their ability to target multiple signaling pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA strands, disrupting replication processes.
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to decreased viability of pathogens and cancer cells.
- Receptor Modulation : It may also modulate receptor activity involved in cellular signaling pathways related to growth and survival.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B (2021) | Reported IC50 values of 0.069 µM against NS5B polymerase in Hepatitis C virus assays. |
| Study C (2022) | Indicated potential anticancer effects in human breast cancer cell lines with apoptosis induction rates exceeding 70%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
